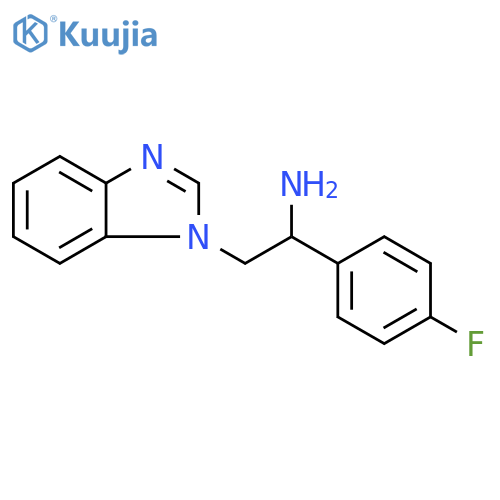

Cas no 927996-69-8 (2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine)

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine

- 1H-Benzimidazole-1-ethanamine, α-(4-fluorophenyl)-

-

- インチ: 1S/C15H14FN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2

- InChIKey: HTDKHVUZOKNNEP-UHFFFAOYSA-N

- ほほえんだ: C(N1C=NC2=CC=CC=C12)C(C1C=CC(F)=CC=1)N

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-42592-0.25g |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95.0% | 0.25g |

$188.0 | 2025-02-19 | |

| Enamine | EN300-42592-5.0g |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95.0% | 5.0g |

$1364.0 | 2025-02-19 | |

| Enamine | EN300-42592-0.5g |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95.0% | 0.5g |

$353.0 | 2025-02-19 | |

| Enamine | EN300-42592-2.5g |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95.0% | 2.5g |

$923.0 | 2025-02-19 | |

| 1PlusChem | 1P019V7V-1g |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95% | 1g |

$643.00 | 2024-04-20 | |

| Aaron | AR019VG7-50mg |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95% | 50mg |

$146.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319808-500mg |

2-(1h-1,3-Benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95% | 500mg |

¥8255.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319808-2.5g |

2-(1h-1,3-Benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95% | 2.5g |

¥23254.00 | 2024-04-25 | |

| 1PlusChem | 1P019V7V-10g |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 98% | 10g |

$2564.00 | 2023-12-15 | |

| A2B Chem LLC | AV39179-100mg |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine |

927996-69-8 | 95% | 100mg |

$174.00 | 2024-07-18 |

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine 関連文献

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amineに関する追加情報

Research Briefing on 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 927996-69-8)

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 927996-69-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzimidazole and fluorophenyl moieties, exhibits potential therapeutic properties, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have explored its pharmacological profile, including its binding affinity, metabolic stability, and potential as a lead compound for drug development.

One of the key findings from recent research is the compound's interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in various psychiatric and neurological conditions, such as depression, anxiety, and schizophrenia. Preliminary in vitro assays have demonstrated that 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine acts as a partial agonist at these receptors, suggesting its potential utility in modulating serotoninergic pathways. Further in vivo studies are warranted to elucidate its efficacy and safety profile.

In addition to its CNS applications, this compound has shown promise in oncology research. Recent investigations have highlighted its ability to inhibit certain kinase enzymes involved in tumor proliferation and metastasis. Specifically, it has been observed to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. These findings position 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine as a potential candidate for targeted cancer therapy, although further preclinical studies are necessary to validate these effects.

The synthetic route and structural optimization of this compound have also been a focus of recent research. Modifications to the benzimidazole core and the fluorophenyl side chain have been explored to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of its activity, guiding the design of more potent and selective analogs.

Despite these promising developments, challenges remain in the translation of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine into clinical applications. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial to advancing this compound through the drug development pipeline.

In conclusion, 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine represents a versatile scaffold with significant potential in both CNS and oncology therapeutics. Continued research into its mechanisms of action, structural optimization, and preclinical evaluation will be essential to unlocking its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration and innovative approaches in the pursuit of novel bioactive compounds.

927996-69-8 (2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine) 関連製品

- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)

- 13509-75-6(N-Methyl-1-phenylpentan-1-amine)

- 848224-52-2(Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate)

- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)

- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)

- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

- 1806975-07-4(3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde)

- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)

- 238403-28-6(Ethane-1,2-diol;triphenylphosphane)

- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)